Comparative In Vitro Antimalarial Potency Against Chloroquine-Sensitive and -Resistant P. falciparum Strains
Isofebrifugine demonstrates a distinct potency profile compared to its isomer febrifugine and the frontline antimalarial chloroquine. Against the chloroquine-sensitive D6 strain of *P. falciparum*, isofebrifugine (IC50 = 0.76 μM) is approximately twice as potent as febrifugine (IC50 = 1.6 μM) . However, this trend reverses against the chloroquine-resistant W2 strain, where febrifugine (IC50 = 1.9 μM) is slightly more potent than isofebrifugine (IC50 = 2.3 μM) . Critically, both alkaloids maintain high potency against the resistant strain, in stark contrast to chloroquine, which exhibits a massive loss of potency (IC50 = 224 μM for D6 vs. 4.5 μM for W2, indicating resistance) . This data demonstrates that isofebrifugine retains efficacy against chloroquine-resistant malaria, and its differential sensitivity to the strain compared to febrifugine provides a key distinguishing factor for research.
| Evidence Dimension | In vitro potency (IC50) against *P. falciparum* strains |
|---|---|
| Target Compound Data | Isofebrifugine IC50 (D6): 0.76 μM; IC50 (W2): 2.3 μM |
| Comparator Or Baseline | Febrifugine IC50 (D6): 1.6 μM, IC50 (W2): 1.9 μM; Chloroquine IC50 (D6): 224 μM, IC50 (W2): 4.5 μM |
| Quantified Difference | Against D6: isofebrifugine is 2.1-fold more potent than febrifugine. Against W2: isofebrifugine is 1.2-fold less potent than febrifugine. |
| Conditions | *In vitro* assay against *P. falciparum* chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. |
Why This Matters
This differential sensitivity profile justifies the selection of isofebrifugine over its isomer for projects specifically targeting chloroquine-sensitive parasite lines or exploring strain-specific structure-activity relationships.
